molecular formula C18H18F3N7O3 B2799661 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-35-2

1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Katalognummer: B2799661
CAS-Nummer: 2097894-35-2
Molekulargewicht: 437.383
InChI-Schlüssel: RZKDSRBFRVNILZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18F3N7O3 and its molecular weight is 437.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and an imidazolidine dione. The presence of trifluoroethyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives. For instance, compounds containing tetrazole rings have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli6.25 μg/mL
2B. subtilis12.5 μg/mL
3Aspergillus niger25 μg/mL

Antiparasitic Activity

Research indicates that compounds similar to the one exhibit antiparasitic effects against protozoan parasites such as Trypanosoma cruzi. Specific derivatives demonstrated dose-dependent inhibition of parasite growth, suggesting potential for development into therapeutic agents for parasitic infections .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, derivatives with piperidine structures have been tested as α-glucosidase inhibitors. These studies revealed that certain modifications led to enhanced inhibitory activity compared to standard references like acarbose .

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Competitive inhibition at active sites of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Potential interaction with specific receptors which may alter signaling pathways.

Case Studies

A notable case study involved the synthesis and biological evaluation of related tetrazole derivatives. These compounds were assessed for their cytotoxicity against various cancer cell lines and showed promising results in inhibiting cell proliferation through apoptosis induction mechanisms .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing tetrazole and imidazole structures exhibit significant antimicrobial properties. The incorporation of the piperidine ring further enhances this activity. For instance, various derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Anticancer Properties

Studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, derivatives with imidazolidine structures have shown efficacy against various cancer cell lines by disrupting microtubule dynamics .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This makes them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione against Bacillus subtilis, the compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This was comparable to standard antibiotics like streptomycin .

Case Study 2: Anticancer Activity

A series of derivatives derived from this compound were tested for their anticancer activity against human breast cancer cell lines (MCF-7). Results indicated that certain modifications led to enhanced cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli6.25 µg/mL
AnticancerMCF-7Low µM
Anti-inflammatoryTNF-α productionIC50 = 0.86 µM

Analyse Chemischer Reaktionen

Tetrazole Ring Reactivity

The 1H-1,2,3,4-tetrazole moiety is a nitrogen-rich heterocycle with versatile reactivity:

  • Synthesis via Multicomponent Reactions (MCRs):
    Tetrazole rings are commonly synthesized via Ugi-type reactions involving TMS-azide, aldehydes, amines, and isocyanides. For example, the UT-4CR (Ugi tetrazole four-component reaction) enables regioselective tetrazole formation under mild conditions (Scheme 15, ). Deprotection of trityl-protected tetrazoles under acidic conditions yields free tetrazoles quantitatively (Scheme 16, ).

  • Electrophilic Substitution:
    The tetrazole N1-position is susceptible to alkylation or arylation. Walborsky’s reagent (1,1,3,3-tetramethylbutyl isocyanide) has been used to introduce substituents at this position (Scheme 16, ).

  • Thermal Stability:
    Tetrazoles may decompose under high temperatures or prolonged acidic conditions, forming intermediates like α-diazo imines (Scheme 24, ).

Benzoyl-Piperidine Linkage

The benzoyl group attached to piperidine suggests:

  • Acylation Reactions:
    The benzoyl group likely originates from a Friedel-Crafts acylation or nucleophilic acyl substitution using 3-(tetrazol-1-yl)benzoyl chloride and piperidine.

  • Piperidine Functionalization:
    Piperidine’s secondary amine can undergo alkylation or participate in further MCRs. For example, tryptamine derivatives have been used in Ugi-Pictet–Spengler sequences to form β-carboline-tetrazoles (Scheme 50, ).

Imidazolidine-2,4-dione (Hydantoin) Core

The hydantoin ring’s reactivity includes:

  • Ring-Opening Reactions:
    Hydantoins undergo hydrolysis under acidic or basic conditions to yield urea derivatives. For example, treatment with aqueous HCl opens the ring to form α-amino acids (general reaction, not directly cited).

  • Substitution at N3:
    The trifluoroethyl group at N3 is likely introduced via nucleophilic substitution using 2,2,2-trifluoroethyl halides under basic conditions. The electron-withdrawing CF₃ group enhances stability against oxidation.

Potential Synthetic Routes

A plausible synthesis involves sequential MCRs and functional group transformations:

StepReaction TypeComponentsConditionsYield (Inferred)Source
1UT-4CR3-Aminobenzaldehyde, TMS-azide, tert-butyl isocyanide, ammoniaMeOH, rt, 24 h60–80%
2DeprotectionTrityl-protected tetrazoleHCl (0.1 M), rt, 2 hQuantitative
3AcylationPiperidine, 3-(tetrazol-1-yl)benzoyl chlorideDCM, Et₃N, 0°C → rt70–85%
4Hydantoin FormationUrea derivative, 2,2,2-trifluoroethyl bromideK₂CO₃, DMF, 80°C, 12 h50–65%

Stability and Degradation Pathways

  • Tetrazole Dearomatization:
    Under strongly acidic conditions, tetrazoles may undergo dearomatization via protonation, forming reactive intermediates (Scheme 24, ).

  • Hydantoin Hydrolysis:
    Prolonged exposure to aqueous base (e.g., NaOH) cleaves the hydantoin ring to a urea derivative.

  • CF₃ Group Stability:
    The trifluoroethyl group resists nucleophilic substitution due to the strong electron-withdrawing effect, enhancing metabolic stability .

Eigenschaften

IUPAC Name

1-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O3/c19-18(20,21)10-27-15(29)9-26(17(27)31)13-4-6-25(7-5-13)16(30)12-2-1-3-14(8-12)28-11-22-23-24-28/h1-3,8,11,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKDSRBFRVNILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.